molecular formula C19H18F3N3O2S B417781 1-(MORPHOLIN-4-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE

1-(MORPHOLIN-4-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE

Cat. No.: B417781
M. Wt: 409.4g/mol
InChI Key: COSXJRONRSTGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C19H18F3N3O2S

Molecular Weight

409.4g/mol

IUPAC Name

1-morpholin-4-yl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C19H18F3N3O2S/c20-19(21,22)17-14-6-5-12-3-1-2-4-13(12)16(14)23-18(24-17)28-11-15(26)25-7-9-27-10-8-25/h1-4H,5-11H2

InChI Key

COSXJRONRSTGMA-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)N4CCOCC4

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(MORPHOLIN-4-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE involves several steps. One common synthetic route includes the reaction of a quinazoline derivative with a morpholine-containing reagent under specific conditions . The reaction typically requires a catalyst and is conducted in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(MORPHOLIN-4-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(MORPHOLIN-4-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The morpholine ring and quinazoline core are known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its intended applications .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(MORPHOLIN-4-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE stands out due to its unique combination of functional groups. Similar compounds include:

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